3-Bromo-4-(oxetan-3-yloxy)aniline
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Overview
Description
3-Bromo-4-(oxetan-3-yloxy)aniline is an organic compound characterized by the presence of a bromine atom, an oxetane ring, and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-bromoaniline with oxetane-3-ol under suitable conditions to form the desired product . The reaction conditions often involve the use of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for 3-Bromo-4-(oxetan-3-yloxy)aniline are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(oxetan-3-yloxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The aniline group can be oxidized or reduced to form different derivatives.
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while ring-opening reactions can produce linear or branched compounds.
Scientific Research Applications
3-Bromo-4-(oxetan-3-yloxy)aniline has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(oxetan-3-yloxy)aniline involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . The bromine atom and aniline group also contribute to the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
4-Bromoaniline: Similar in structure but lacks the oxetane ring.
3-Bromoaniline: Similar but without the oxetane substitution.
Oxetane Derivatives: Compounds with oxetane rings but different substituents.
Uniqueness: 3-Bromo-4-(oxetan-3-yloxy)aniline is unique due to the combination of the bromine atom, oxetane ring, and aniline group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-bromo-4-(oxetan-3-yloxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7/h1-3,7H,4-5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPLXNMQABTLJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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